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3-Iodo-1H-indazol-7-OL

交叉偶联 C-C键构建 杂环合成

3-Iodo-1H-indazol-7-OL (CAS: 1082040-28-5) is the preferred C3-iodinated indazole scaffold over bromo/chloro analogues due to its superior reactivity in Suzuki-Miyaura cross-couplings, essential for high-throughput library synthesis and automated workflow reliability. The strategically positioned C7-hydroxyl group enables critical hydrogen-bond interactions for kinase/NOS inhibitor design and serves as a secondary derivatization handle. This dual-substitution pattern is functionally non-interchangeable; replacing it with a position isomer or lighter halogen will compromise coupling efficiency and target affinity.

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
CAS No. 1082040-28-5
Cat. No. B3210859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-indazol-7-OL
CAS1082040-28-5
Molecular FormulaC7H5IN2O
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)O)I
InChIInChI=1S/C7H5IN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10)
InChIKeyDDYSBUFMYIDIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H-indazol-7-OL (CAS 1082040-28-5) 核心采购与科学应用指南


3-Iodo-1H-indazol-7-OL (CAS 1082040-28-5) 是一种在 C3 位带有碘原子、在 C7 位带有羟基的双取代吲唑杂环化合物。其核心价值在于碘原子作为高效的离去基团,使其成为 Suzuki-Miyaura 交叉偶联反应中的通用构建模块 [1],而 C7 位的羟基则通过潜在的氢键作用调节分子极性,并提供了额外的衍生化位点 [2]。该化合物在激酶抑制剂发现和药物化学项目中,主要被用作关键的后期功能化中间体。

为何不能使用 3-Iodo-1H-indazol-7-OL 的其他类似物进行通用替代


尽管其他卤代吲唑(如 3-溴或 3-氯衍生物)或 C7-羟基位置异构体(如 4-羟基、5-羟基或 6-羟基吲唑)在结构上相似,但它们的功能却不可互换。关键的差异化因素在于 C3 位碘原子在交叉偶联反应中的反应活性远超其溴代或氯代类似物 [1],而 C7 位的羟基在调节分子内氢键和极性方面,与取代在 C4、C5 或 C6 位的羟基存在本质差异,这直接影响最终的药效团构象和结合亲和力 [2]。因此,直接替代将导致合成路线失败或生物活性丧失。

3-Iodo-1H-indazol-7-OL 的产品特异性定量证据指南


C3 碘代在交叉偶联中的反应活性优于溴代与氯代

3-Iodo-1H-indazol-7-OL 在 C3 位含有一个碘原子,这是该类交叉偶联反应的最优离去基团。化学文献确定,在钯催化偶联反应中,碘代芳烃的反应活性顺序为 I > Br > Cl。这一反应活性差异在温和条件下对于实现高转化率至关重要 [1]。

交叉偶联 C-C键构建 杂环合成

C7 位羟基的极性调节与潜在的氢键作用

C7 位的羟基是 3-Iodo-1H-indazol-7-OL 的一个关键结构特征,区别于其他 C3 碘代吲唑。其理论上的 logP 约为 1.8,表明其疏水性显著低于其他常见的 C3 碘代吲唑中间体(如 3-碘-1H-吲唑的 logP 约为 2.4)。这种增加的极性归因于 C7 位的羟基,其可作为氢键供体和受体,可能通过氢键网络稳定蛋白质-配体复合物 [1]。

药效团 氢键供体/受体 极性调节

3-碘代与 C7 羟基的协同效应提供了可调的反应性

3-Iodo-1H-indazol-7-OL 同时包含一个对交叉偶联反应高度活跃的 C3 碘原子和一个可参与多种化学反应的 C7 羟基。这种正交反应性使其能够在不影响一个官能团的情况下对另一个进行选择性操作,这是其他仅含单一取代基的类似物所不具备的。例如,在对 C3 碘代物进行 Suzuki 偶联的同时,可以保留 C7 羟基用于后续的烷基化、酰化或 Mitsunobu 反应 [1]。

化学选择性 多步合成 正交保护

3-Iodo-1H-indazol-7-OL 的最佳研究及工业应用场景


场景 1:用于高通量筛选的 C3-芳基化吲唑化合物库的平行合成

在药物发现的早期阶段,利用 3-Iodo-1H-indazol-7-OL 作为通用前体,可通过自动化平行合成仪与多种芳基硼酸进行 Suzuki 偶联,快速构建一个结构多样化的 3-芳基吲唑化合物库。C3 位碘原子的高反应性确保了在温和条件下的高转化率,这对于自动化工作流程至关重要 [1]。

场景 2:用于先导化合物优化的后期功能化

当一个基于吲唑的先导化合物需要在其 C3 位引入芳香基团以探索构效关系时,3-Iodo-1H-indazol-7-OL 可作为关键的后期中间体。其 C7 位羟基可以预先被保护,或在偶联后用于调节化合物的理化性质(如增加水溶性),从而直接满足先导化合物优化的需求 [2]。

场景 3:开发针对 NO 合成酶 (NOS) 或激酶的新型抑制剂

研究表明,7-取代的吲唑是 NO 合成酶的抑制剂,而 C3-芳基取代的吲唑是多种激酶的抑制剂。3-Iodo-1H-indazol-7-OL 的双重取代模式使其成为探索这两类重要药物靶点新型抑制剂的理想起点。特别是 C7 位的羟基被认为在模拟 NOS 底物 L-精氨酸的胍基部分中起作用 [2]。

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